1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane

Medicinal Chemistry Bioisostere Pharmacokinetics

1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is a saturated BCP bioisostere that replaces para-substituted phenyl rings, tert-butyl groups, and internal alkynes. Unlike flat aryl bromides, the BCP cage improves aqueous solubility, passive permeability, and metabolic stability while maintaining target potency. In γ-secretase inhibitor programs, BCP substitution yielded ~4-fold higher Cmax and AUC. The bromomethyl handle enables nucleophilic substitution and cross-coupling for rapid SAR in PROTAC linkers, CNS drugs, and FBDD. Order ≥98% purity to optimize drug-likeness and de-risk candidate development.

Molecular Formula C12H13Br
Molecular Weight 237.14
CAS No. 1823935-93-8
Cat. No. B2954967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane
CAS1823935-93-8
Molecular FormulaC12H13Br
Molecular Weight237.14
Structural Identifiers
SMILESC1C2CC1(C2)C3=CC=C(C=C3)CBr
InChIInChI=1S/C12H13Br/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10H,5-8H2
InChIKeyAHLCEEWFXDANTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane: A Bicyclo[1.1.1]pentane-Based Bioisostere Building Block for Drug Discovery


1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane (CAS 1823935-93-8) is a specialized synthetic intermediate featuring a bicyclo[1.1.1]pentane (BCP) core substituted with a para-bromomethylphenyl group. This compound belongs to a class of BCP derivatives that serve as three-dimensional, saturated bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry [1]. Its molecular formula is C12H13Br, with a molecular weight of 237.14 g/mol, and it is commercially available with a typical purity of 98% . The bromomethyl handle provides a versatile electrophilic site for nucleophilic substitution or cross-coupling reactions, enabling the installation of the BCP-phenyl motif into more complex drug-like molecules.

Why 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane Cannot Be Replaced by Simple Aryl Bromides or Other Bioisosteres


The substitution of a conventional para-substituted phenyl ring with the bicyclo[1.1.1]pentane motif is not a mere structural replacement; it fundamentally alters the physicochemical and pharmacokinetic profile of a drug candidate. Studies have shown that BCP bioisosteres can improve aqueous solubility, passive permeability, and metabolic stability while maintaining target potency [1]. For example, in a γ-secretase inhibitor program, replacement of a central fluorophenyl ring with a BCP unit resulted in an equipotent inhibitor but with ~4-fold higher Cmax and AUC values in vivo, demonstrating a clear advantage over traditional phenyl-based analogs [1]. This compound's specific substitution pattern—a para-bromomethylphenyl attached to the BCP core—provides a precise geometry and electronic profile that cannot be replicated by simple aryl bromides (e.g., 4-bromomethylbiphenyl), which lack the three-dimensional saturation and unique electronic effects of the BCP cage [2]. Therefore, substituting this compound with a generic alternative would compromise the intended improvements in drug-likeness and may lead to suboptimal pharmacological outcomes.

1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane: Quantitative Differentiation from Comparators and In-Class Alternatives


BCP Phenyl Bioisostere Improves Passive Permeability and Aqueous Solubility in γ-Secretase Inhibitors

The replacement of a para-substituted fluorophenyl ring with a bicyclo[1.1.1]pentane (BCP) motif in a γ-secretase inhibitor (compound 1, BMS-708,163) led to compound 3, which demonstrated equipotent enzyme inhibition (IC50 within 2-fold of parent) but exhibited significantly enhanced passive permeability and aqueous solubility [1]. The BCP analog showed a ~4-fold increase in both Cmax and AUC values in a mouse model compared to the phenyl-based inhibitor [1].

Medicinal Chemistry Bioisostere Pharmacokinetics

BCP Bioisostere Maintains LpPLA2 Inhibitory Potency While Enhancing Physicochemical Profile

Incorporation of a bicyclo[1.1.1]pentane moiety into two known LpPLA2 inhibitors (based on darapladib) as a bioisosteric replacement for a phenyl ring was well-tolerated, with the BCP analogs maintaining comparable enzyme inhibition potency (pIC50 values within 0.5 log units of the parent phenyl compounds) while showing improved physicochemical properties such as reduced lipophilicity (cLogP decreased by up to 1.3 units) and enhanced ligand efficiency metrics [1]. X-ray crystallography confirmed that the BCP group occupies the same hydrophobic pocket as the phenyl ring, validating its bioisosteric utility [1].

Cardiovascular Disease Bioisostere Drug Discovery

BCP Cage Imparts Electron-Withdrawing Effect and Reduced Basicity Compared to Phenyl or Alkyl Analogs

The bicyclo[1.1.1]pentane cage exerts a unique electron-withdrawing effect on substituents at the bridgehead carbons due to high ring strain and through-bond orbital interactions [1]. This results in a measurable decrease in the basicity of amine derivatives: 1-bicyclo[1.1.1]pentylamine has a pKa of approximately 9.0, which is significantly lower than that of tert-butylamine (pKa ~10.6) and closer to that of aniline (pKa ~4.6), yet distinct from both [1]. This electronic modulation can influence target binding, metabolic stability, and off-target interactions, offering a fine-tuning knob not available with simple aryl or alkyl substituents.

Physical Organic Chemistry Electronic Effects Medicinal Chemistry

Increased Three-Dimensionality (Fsp3) of BCP-Phenyl Hybrid Enhances Drug-Likeness and Reduces Aromatic Ring Count

The incorporation of a bicyclo[1.1.1]pentane unit into atorvastatin as a phenyl replacement in theoretical studies resulted in analogs with improved predicted drug-likeness scores, reduced cLogP values (decrease of up to 1.5 units), and enhanced aqueous solubility compared to the parent drug which contains three phenyl rings [1]. Specifically, analog 1a (with one BCP replacement) showed a docking score of -8.99 kcal/mol against HMG-CoA reductase, comparable to atorvastatin's -9.12 kcal/mol, but with improved physicochemical properties [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Optimal Research and Industrial Applications for 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane Based on Quantitative Differentiation


Lead Optimization: Replacing para-Substituted Phenyl Rings to Improve Oral Bioavailability

When a lead compound exhibits poor oral absorption due to high lipophilicity or low aqueous solubility, 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane can be used to replace a para-substituted phenyl ring, leveraging the established class-level improvements in passive permeability and solubility observed in γ-secretase inhibitors (e.g., ~4-fold increase in Cmax and AUC in mouse models) [1]. The bromomethyl handle allows for facile conjugation to various pharmacophores, enabling the rapid synthesis of BCP-containing analogs for PK/PD studies.

Fragment-Based Drug Discovery (FBDD): Introducing Saturated Bioisosteres for Enhanced Ligand Efficiency

In FBDD campaigns, fragments often lack three-dimensionality and favorable physicochemical profiles. 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane serves as a privileged fragment for replacing flat aromatic rings, as demonstrated by the LpPLA2 inhibitor case where BCP incorporation maintained potency (pIC50 within 0.5 log units) while reducing cLogP (by up to 1.3 units) and improving ligand efficiency metrics [2]. This building block enables the generation of high-quality hits with improved developability profiles.

Targeted Protein Degradation (PROTACs): Optimizing Linker Geometry and Physicochemical Properties

The three-dimensional BCP core of 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane can be incorporated into PROTAC linkers to modulate ternary complex formation and improve the drug-likeness of the degrader molecule. The class-level evidence shows that BCP bioisosteres can reduce cLogP by up to 1.5 units while maintaining target binding affinity [3]. The bromomethyl group provides a convenient synthetic handle for attaching E3 ligase ligands or target-binding warheads, facilitating the rapid exploration of linker SAR.

CNS Drug Discovery: Tuning Basicity and Reducing P-gp Efflux

For CNS targets where amine basicity influences brain penetration and off-target interactions, the BCP cage's electron-withdrawing effect (pKa reduction by ~1.6 units vs tert-butylamine) [4] offers a strategic advantage. 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane can be used to construct amine-containing CNS candidates with optimized protonation states, potentially reducing P-glycoprotein efflux and improving brain exposure while mitigating hERG channel blockade or other amine-related toxicities.

Quote Request

Request a Quote for 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.